4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate is a member of the cyanine dye family, which is known for its extensive applications in biological labeling and imaging due to its unique optical properties. Cyanine dyes are characterized by their conjugated systems between two nitrogen atoms, which allow them to cover a broad spectrum from near-infrared to ultraviolet .
Mechanism of Action
Target of Action
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3, commonly referred to as Cy3, primarily targets the mitochondria in cancer cells . The mitochondria play a crucial role in cellular energy production and apoptosis, making them a significant target for cancer therapies.
Mode of Action
This process increases the cytotoxicity of the compound, leading to cell death .
Result of Action
Cy3 is a fluorescent compound with an excitation peak at 555 nm and an emission peak at 569 nm . When conjugated to DNA, the fluorescence efficiency of Cy3 is sequence-dependent, with adjacent purines resulting in higher intensity and adjacent cytosines resulting in lower intensity . This property makes Cy3 a useful tool in various applications, including qPCR, sequencing, fluorescence in situ hybridization, Förster resonance energy transfer, and labeling for microarray hybridization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate typically involves the formation of a polymethine chain between two nitrogen atoms, with the incorporation of dithiarsolanyl and sulfobutyl groups. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for cyanine dyes, including this compound, involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the final product. The process includes steps such as purification through crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the dye, affecting its absorption and emission spectra.
Reduction: Reduction reactions can lead to the formation of different polymethine chains, modifying the dye’s optical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products
The major products formed from these reactions include modified cyanine dyes with altered optical properties, which can be tailored for specific applications in imaging and labeling .
Scientific Research Applications
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Utilized in diagnostic imaging, particularly in near-infrared imaging for deep tissue visualization.
Industry: Applied in the development of optical sensors and devices due to its unique optical properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanine dyes such as Cy3, Cy5, and indocyanine green. These dyes share similar structures but differ in their specific functional groups and optical properties .
Uniqueness
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate is unique due to its specific functional groups, which provide enhanced solubility and binding affinity. This makes it particularly suitable for applications requiring high sensitivity and specificity .
Properties
CAS No. |
946135-47-3 |
---|---|
Molecular Formula |
C35H46As2N2O6S6 |
Molecular Weight |
933.0 g/mol |
IUPAC Name |
4-[5-(1,3,2-dithiarsolan-2-yl)-2-[3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C35H46As2N2O6S6/c1-34(2)28-24-26(36-46-18-19-47-36)12-14-30(28)38(16-5-7-22-50(40,41)42)32(34)10-9-11-33-35(3,4)29-25-27(37-48-20-21-49-37)13-15-31(29)39(33)17-6-8-23-51(43,44)45/h9-15,24-25H,5-8,16-23H2,1-4H3,(H-,40,41,42,43,44,45) |
InChI Key |
UDHHTMYURAAYGN-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C |
Synonyms |
5-(1,3,2-Dithiarsolan-2-yl)-2-[3-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt; AsCy3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.